

analytical methods for 1,1-Dimethyl-2-pyrimidin-4-ylethylamine quantification

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Compound of Interest

Compound Name: *1,1-Dimethyl-2-pyrimidin-4-ylethylamine*

Cat. No.: *B13601270*

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Application Note: Quantification of 1,1-Dimethyl-2-pyrimidin-4-ylethylamine

Analyte: **1,1-Dimethyl-2-pyrimidin-4-ylethylamine** (C₈H₁₃N₃) Molecular Weight: 151.21 g/mol
Target Audience: Analytical Chemists, DMPK Scientists, Process Chemists.[1][2]

Introduction & Physicochemical Profile

1,1-Dimethyl-2-pyrimidin-4-ylethylamine is a polar, basic building block often used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its quantification is critical for purity assessment (raw material QC) and trace analysis (genotoxic impurity screening or DMPK studies).[2]

Structural Analysis & Challenges

The molecule consists of a pyrimidine ring (UV chromophore, weak base) linked to a tertiary-alkyl primary amine (non-chromophoric, strong base).[1][2]

Property	Value (Est.)	Analytical Implication
pKa (Amine)	~10.2 - 10.5	Highly basic.[1][2] At standard LC pH (3-4), it is fully protonated ().[1][2]
pKa (Pyrimidine)	~1.3	Weakly basic.[2] Uncharged at pH > 3.[1][2]
LogP	0.4 - 0.8	Polar.[1][2] Poor retention on C18 at acidic pH (elutes in void).
UV Max	~254 nm	Amenable to UV detection, but low sensitivity for trace levels. [2]

Core Analytical Challenge: The high basicity causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1][2] The high polarity leads to poor retention ($k' < 1$) under standard reversed-phase conditions.[1][2]

Strategic Solution:

- Strategy A (QC/Purity): High pH Reversed-Phase Chromatography (pH 10) to suppress ionization and improve retention/peak shape.[1][2]
- Strategy B (Trace/Bioanalysis): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) to retain the polar cation and maximize ESI sensitivity.[1][2]

Method A: High pH HPLC-UV (Purity & Assay)

Recommended for: Raw material testing, reaction monitoring, and formulation analysis ($\mu\text{g/mL}$ range).[1][2]

Chromatographic Conditions

Rationale: Using a high pH (pH 10) mobile phase neutralizes a fraction of the amine (shifting equilibrium toward free base) and, more importantly, deprotonates silanols on the column, creating a repulsive negative surface charge that reduces peak tailing.[2]

- System: HPLC with PDA/UV Detector.
- Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 μ m (or equivalent Hybrid Particle Technology capable of pH 12).
 - Note: Do NOT use standard silica columns at pH 10; they will dissolve.[1][2]
- Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.
- Mobile Phase B: Acetonitrile (HPLC Grade).[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temp: 30°C.
- Detection: UV at 254 nm.[1][2]
- Injection Volume: 10 μ L.

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
10.0	40	60	Linear
12.0	5	95	Wash
15.0	5	95	Hold
15.1	95	5	Re-equilibrate
20.0	95	5	End

System Suitability Criteria

- Tailing Factor (): NMT 1.5 (Critical for amines).
- Retention Time (): ~5-7 minutes (Adjust %B if necessary).
- Precision (n=6): RSD \leq 2.0%.[\[1\]](#)[\[2\]](#)

Method B: HILIC-LC-MS/MS (Trace Quantification)

Recommended for: Bioanalysis (Plasma/Urine), Genotoxic Impurity Screening (ng/mL range).
[\[1\]](#)[\[2\]](#)

Mass Spectrometry Parameters (ESI+)

The analyte is detected in Positive Electrospray Ionization (ESI+) mode.[\[2\]](#)

- Parent Ion: m/z 152.1
[\[1\]](#)[\[2\]](#)
- Primary Transition (Quant): 152.1
135.1 (Loss of
[\[1\]](#)[\[2\]](#))
- Secondary Transition (Qual): 152.1
119.1 (Loss of
+
/ Ring fragmentation)[\[1\]](#)[\[2\]](#)
- Dwell Time: 50 ms.
- Source Voltage: 3500 V.

Chromatographic Conditions (HILIC)

Rationale: HILIC retains polar amines by partitioning them into a water-rich layer on the stationary phase.[1][2] It uses high organic content (Acetonitrile), which enhances desolvation efficiency in MS, boosting sensitivity by 5-10x compared to aqueous RP phases.[2]

- Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m.[2]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
- Mobile Phase B: Acetonitrile:Mobile Phase A (95:5 v/v).[2]
 - Note: Premixing B ensures buffer presence in the organic phase.[1][2]
- Flow Rate: 0.4 mL/min.[1][2]
- Isocratic/Gradient:
 - 0-1 min: 95% B (Hold)[1][2]
 - 1-5 min: 95%
60% B[1][2]
 - 5-7 min: 60% B (Hold)[1][2]
 - 7.1 min: 95% B (Re-equilibrate for 3 mins).

Sample Preparation Protocols

Protocol A: Protein Precipitation (Plasma/Serum)

Simple, fast, but higher matrix effect.[2]

- Aliquot 50 μ L of plasma into a 1.5 mL centrifuge tube.
- Add 150 μ L of ice-cold Acetonitrile containing Internal Standard (e.g.,
-labeled analog or a structural analog like 2-amino-pyrimidine).

- Vortex vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to a clean vial.
- Inject 2 µL into LC-MS/MS.

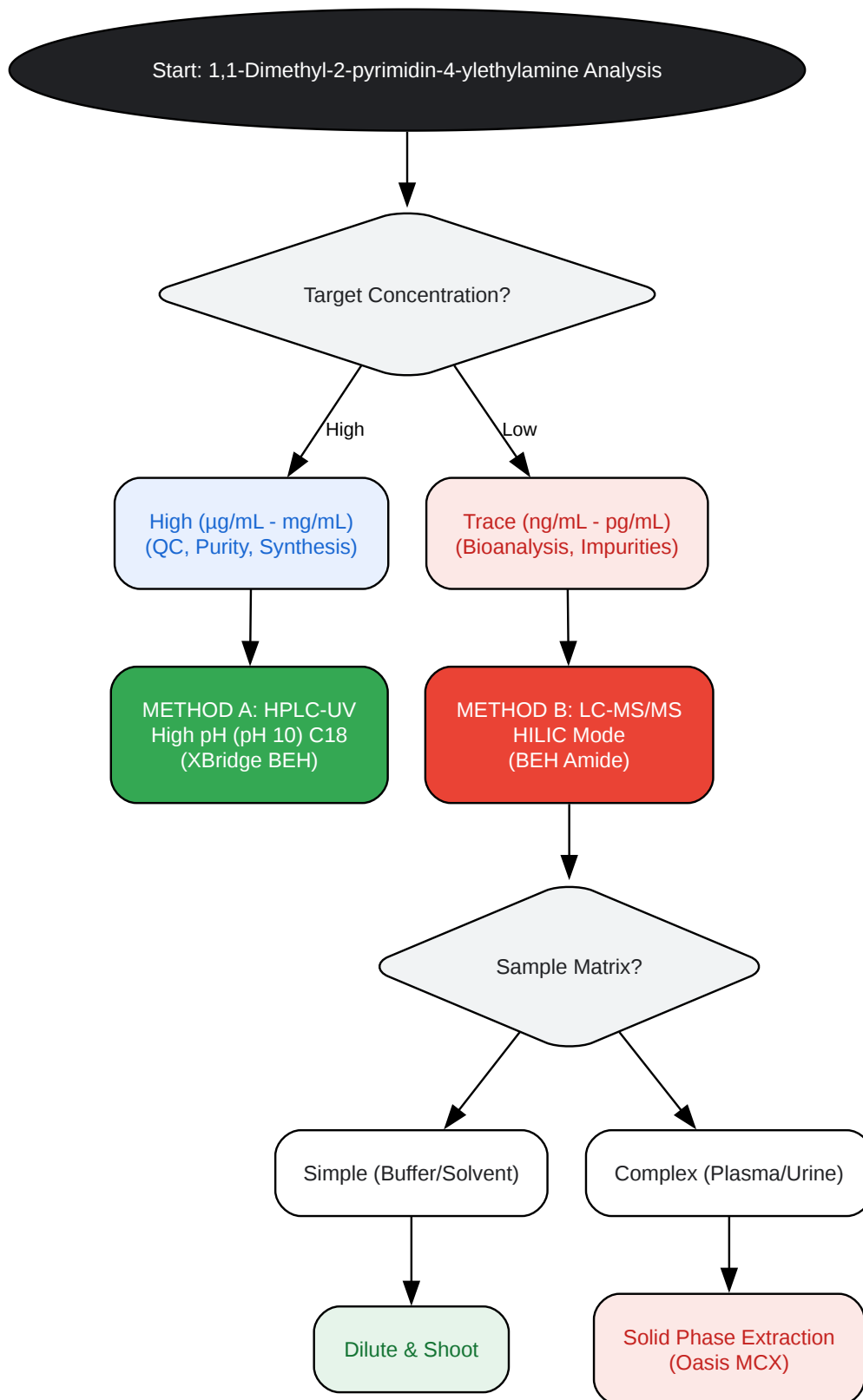
Protocol B: Mixed-Mode Cation Exchange SPE (Urine/High Complexity)

Gold standard for basic amines.[1][2] Removes salts and neutral interferences.[1][2]

- Cartridge: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.[2]
- Condition: 1 mL Methanol.
- Equilibrate: 1 mL Water (acidified with 0.1% Formic Acid).
- Load: Mix sample 1:1 with 2% Formic Acid (aq) and load.
 - Mechanism:[1] The basic amine () becomes fully charged () and binds ionically to the sulfonate groups on the sorbent.[2]
- Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).[1][2]
- Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1][2]
- Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
 - Mechanism:[1] High pH neutralizes the amine and the sorbent charge, releasing the analyte.[2]
- Reconstitute: Evaporate to dryness under and reconstitute in Mobile Phase (90% ACN).

Visual Workflows

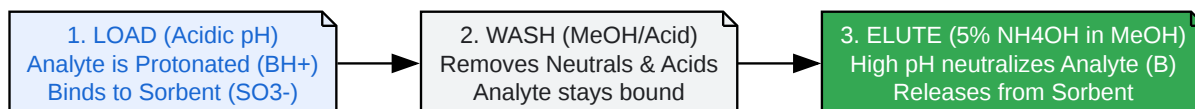
Method Selection Logic



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Caption: Decision tree for selecting the appropriate chromatographic and sample preparation strategy based on concentration and matrix complexity.

SPE Mechanism (MCX)



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Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective extraction of basic amines.^{[1][2]}

Validation Parameters (ICH M10/Q2)

To ensure trustworthiness, the method must be validated against the following criteria:

Parameter	Acceptance Criteria (Bioanalysis)	Acceptance Criteria (Purity/QC)
Linearity ()	(Weighted)	
Accuracy	85-115% (80-120% at LLOQ)	98-102%
Precision (CV)	(at LLOQ)	
Recovery	Consistent across levels (e.g., >70%)	N/A (usually 100% for assay)
Carryover	of LLOQ peak area	

Troubleshooting Guide

Issue 1: Peak Tailing (HPLC-UV)

- Cause: Interaction of the amine with residual silanols on the silica support.[\[2\]](#)
- Fix: Ensure pH is

to deprotonate silanols.[\[1\]](#)[\[2\]](#) If using pH < 8, add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) as a silanol blocker.[\[1\]](#)[\[2\]](#) Note: TFA suppresses MS signal.

Issue 2: Low Sensitivity (LC-MS)

- Cause: Matrix effects (ion suppression) or poor desolvation.[\[2\]](#)
- Fix: Switch from Protein Precipitation to MCX SPE to remove phospholipids.[\[1\]](#)[\[2\]](#) Ensure the HILIC method uses high organic content (Start >90% ACN) to boost desolvation.[\[2\]](#)

Issue 3: Retention Time Shift (HILIC)

- Cause: HILIC columns are sensitive to equilibration time and water layer formation.[\[1\]](#)[\[2\]](#)
- Fix: Ensure at least 20 column volumes of equilibration between runs. Keep the aqueous buffer concentration constant (10 mM).

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